(R)-3-Cyclohexylpyrrolidine
Overview
Description
®-3-Cyclohexylpyrrolidine is a chiral compound characterized by a pyrrolidine ring substituted with a cyclohexyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclohexylpyrrolidine typically involves the following steps:
Cyclohexylation of Pyrrolidine: The initial step involves the alkylation of pyrrolidine with cyclohexyl halides under basic conditions.
Chiral Resolution: The racemic mixture obtained from the alkylation is then subjected to chiral resolution using chiral acids or chromatography techniques to isolate the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-3-Cyclohexylpyrrolidine may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve high yields and enantioselectivity.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: ®-3-Cyclohexylpyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-3-Cyclohexylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Cyclohexylpyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, depending on its specific application and target.
Comparison with Similar Compounds
(S)-3-Cyclohexylpyrrolidine: The enantiomer of ®-3-Cyclohexylpyrrolidine, with different stereochemistry.
Cyclohexylamine: A simpler analog with a cyclohexyl group attached to an amine.
Pyrrolidine: The parent compound without the cyclohexyl substitution.
Uniqueness: ®-3-Cyclohexylpyrrolidine is unique due to its chiral nature and the presence of both a cyclohexyl group and a pyrrolidine ring, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(3R)-3-cyclohexylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQCUMVGSKEOMN-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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